

# Spectroscopic Profile of 2-Phenyl-1,3-dioxan-5ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Phenyl-1,3-dioxan-5-ol**. The information presented herein is essential for its identification, characterization, and application in research and development, particularly in the synthesis of novel chemical entities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## **Core Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2-Phenyl-1,3-dioxan-5-ol**. It is important to note that while the Mass Spectrometry data is experimentally derived for the target molecule, the NMR and IR data are based on the analysis of the closely related compound, 2-phenyl-1,3-dioxane, and predictive models for the hydroxyl-substituted position.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.50-7.30	m	5H	Phenyl-H
~5.50	S	1H	O-CH-O
~4.20	m	2H	O-CH2 (axial)
~4.00	m	1H	СН-ОН
~3.80	m	2H	O-CH2 (equatorial)
~2.50	br s	1H	ОН

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~138	Phenyl-C (quaternary)
~129	Phenyl-CH
~128	Phenyl-CH
~126	Phenyl-CH
~101	O-CH-O
~67	O-CH <sub>2</sub>
~65	СН-ОН

# **Infrared (IR) Spectroscopy**



Wavenumber (cm⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Medium	Aliphatic C-H Stretch
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C Stretch
~1100	Strong	C-O Stretch (Acetal)
~1050	Strong	C-O Stretch (Alcohol)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
180	[M] <sup>+</sup>	Molecular Ion
179	High	[M-H]+
105	High	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ]+
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of 5-10 mg of **2-Phenyl-1,3-dioxan-5-ol** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.



#### Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.

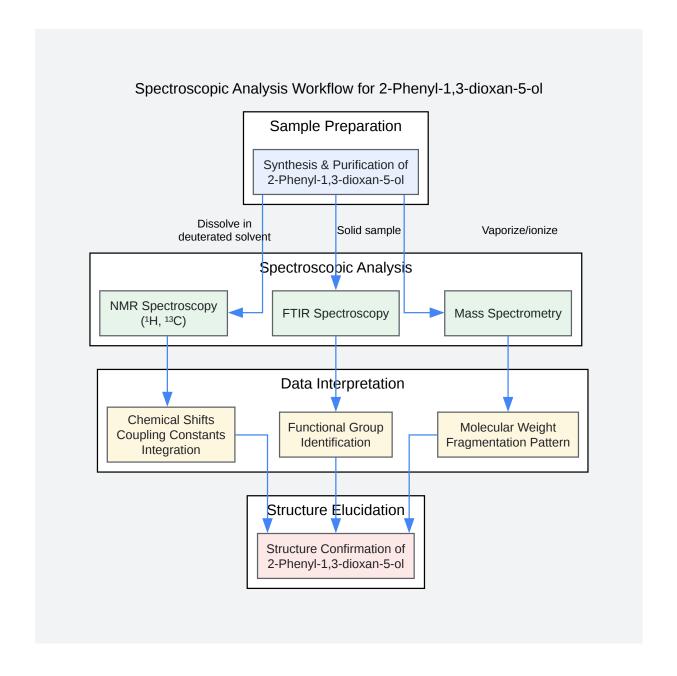
#### **Mass Spectrometry (MS)**

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

# Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like **2-Phenyl-1,3-dioxan-5-ol**.





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Email: info@benchchem.com